Cas no 885518-67-2 (Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate)

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
- 6-Bromo-3-cyano-4-indazolecarboxylic acid methyl ester
- 885518-67-2
- AKOS016011053
- AMY9830
- CS-0367419
- Methyl6-bromo-3-cyano-1H-indazole-4-carboxylate
- DTXSID10646150
- I10676
- FT-0761944
- C10H6BrN3O2
- DA-40866
-
- MDL: MFCD07781334
- Inchi: InChI=1S/C10H6BrN3O2/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-12)14-13-7/h2-3H,1H3,(H,13,14)
- InChI Key: LDHQAQFDWZUAOH-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C2C(=CC(=C1)Br)NN=C2C#N
Computed Properties
- Exact Mass: 278.96434g/mol
- Monoisotopic Mass: 278.96434g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 78.8Ų
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M078980-100mg |
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate |
885518-67-2 | 100mg |
$ 850.00 | 2022-06-04 | ||
TRC | M078980-50mg |
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate |
885518-67-2 | 50mg |
$ 510.00 | 2022-06-04 | ||
Alichem | A269002527-1g |
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate |
885518-67-2 | 95% | 1g |
$678.24 | 2023-08-31 | |
Chemenu | CM150749-1g |
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate |
885518-67-2 | 95% | 1g |
$672 | 2021-08-05 | |
Ambeed | A125457-1g |
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate |
885518-67-2 | 95+% | 1g |
$703.0 | 2024-04-16 | |
A2B Chem LLC | AH92601-2.5g |
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate |
885518-67-2 | 97% | 2.5g |
$1800.00 | 2024-04-19 | |
Crysdot LLC | CD11032630-1g |
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate |
885518-67-2 | 95+% | 1g |
$712 | 2024-07-18 | |
Chemenu | CM150749-1g |
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate |
885518-67-2 | 95% | 1g |
$*** | 2023-03-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438089-1g |
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate |
885518-67-2 | 95+% | 1g |
¥5019.00 | 2024-04-27 |
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate Related Literature
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
Additional information on Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate (CAS No. 885518-67-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate (CAS No. 885518-67-2) is a highly valuable intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of various bioactive compounds. This compound, characterized by its bromo and cyano substituents on an indazole core, offers a unique structural framework that is conducive to further functionalization, making it an attractive building block for drug discovery and development.
The indazole scaffold is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry due to its prevalence in biologically active molecules. Compounds containing the indazole moiety are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of both bromo and cyano groups in Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate provides additional handles for chemical modification, enabling the construction of more complex and tailored molecular structures.
In recent years, there has been a surge in research focused on developing novel indazole derivatives with enhanced therapeutic efficacy and reduced side effects. The compound Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate has emerged as a key intermediate in these efforts, facilitating the synthesis of several promising lead compounds. Its versatility allows for the introduction of various functional groups through nucleophilic aromatic substitution, cross-coupling reactions, and other synthetic methodologies, thereby expanding its utility in drug design.
One of the most compelling aspects of Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate is its role in the development of targeted therapies. The bromo substituent, in particular, is a well-known handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental tools in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. By leveraging these transformations, researchers can construct intricate molecular architectures that mimic natural products or designed pharmacophores.
The cyano group on the indazole ring also contributes to the compound's synthetic utility. It can be readily converted into other functional groups such as carboxylic acids, amides, or nitriles through various chemical transformations. For instance, hydrolysis of the cyano group yields a carboxylic acid derivative, which can then be further modified to introduce additional pharmacological motifs. This adaptability makes Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate an indispensable tool in the chemist's arsenal.
Recent studies have highlighted the compound's importance in the development of anticancer agents. Indazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in tumor growth and progression. The structural features of Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate allow for the design of molecules that can selectively target these pathways. For example, modifications at the 6-bromo position can fine-tune binding interactions with biological targets, leading to improved drug potency and selectivity.
Another area where Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate has made significant contributions is in the field of antimicrobial research. Antibiotic resistance remains a formidable global health challenge, necessitating the discovery of novel antimicrobial agents. The indazole core is known to exhibit activity against various bacterial and fungal pathogens due to its ability to disrupt essential cellular processes. By incorporating additional functional groups into this scaffold, researchers can develop compounds with enhanced antimicrobial properties.
The compound's synthetic accessibility also deserves mention. Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate can be readily prepared through multi-step synthetic routes that utilize commercially available starting materials. These procedures often involve cyclization reactions followed by halogenation and cyanation steps to introduce the key substituents. The availability of efficient synthetic protocols ensures that researchers can access this intermediate without significant hurdles, facilitating its use in large-scale applications.
In conclusion, Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate (CAS No. 885518-67-2) is a multifaceted intermediate with broad applications in pharmaceutical synthesis. Its unique structural features and synthetic versatility make it an invaluable tool for drug discovery and development. As research continues to uncover new therapeutic targets and challenges, compounds like Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate will undoubtedly play a crucial role in shaping the future of medicine.
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